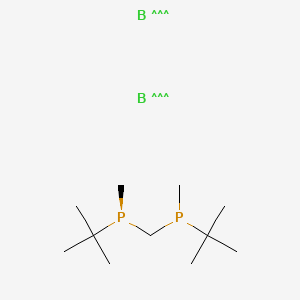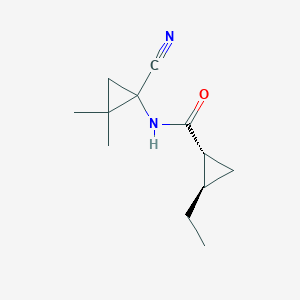
CID 122361027
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 122361027 is a unique chemical identifier (CID) assigned to a compound known as N-methyl-D-aspartic acid (NMDA). NMDA is a derivative of the amino acid aspartic acid and is a major excitatory neurotransmitter in the central nervous system. NMDA plays an important role in the formation of long-term memory, synaptic plasticity, and learning. It is a key component in the process of synaptic transmission, where it acts as a ligand-gated ion channel. NMDA-receptor activation is linked to the release of glutamate, an important neurotransmitter in the brain.
Applications De Recherche Scientifique
1. Advances in Protein Function Control
CID has been pivotal in advancing the control of protein function within cells. The development of orthogonal and reversible CID systems has enabled control over protein function with remarkable precision and spatiotemporal resolution. This is particularly significant in the study of signal transductions and protein trafficking (Voss, Klewer, & Wu, 2015).
2. Gene Regulation and Editing
CID is instrumental in gene regulation for biomedical research. The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has allowed for inducible gene regulation and editing. This includes applications such as transient genome manipulation and in vivo gene activation, expanding the possibilities in genetic research (Ma et al., 2023).
3. Insights into Developmental Science
In developmental science, CID has been used to examine the alignment of research goals with research designs, providing insights into the methodological challenges of studying child and adolescent development. This involves evaluating developmental research to optimize the match between research objectives and methods (Hamaker, Mulder, & van IJzendoorn, 2020).
4. Resolving Complex Biological Questions
CID techniques have resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. The application of CID in these areas helps explain the diversity of responses generated by a limited pool of signaling molecules (DeRose, Miyamoto, & Inoue, 2013).
5. Agricultural Applications in Crop Science
In crop science, CID (carbon isotope discrimination) has been used as a criterion for improving water use efficiency and productivity in barley. This approach has shown significant potential for selecting high-efficiency genotypes in various environmental conditions (Anyia et al., 2007).
6. Applications in Immunodeficiency Research
CID has been used to study combined immunodeficiency (CID) and its association with allergies and autoimmune disorders. This research is crucial in understanding the genetic factors contributing to these conditions and in developing targeted therapies (Dadi et al., 2017).
Propriétés
InChI |
InChI=1S/C11H26P2.2B/c1-10(2,3)12(7)9-13(8)11(4,5)6;;/h9H2,1-8H3;;/t12-,13?;;/m0../s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFVCSQQDAGRIB-IYPRWPFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].CC(C)(C)P(C)CP(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B].[B].CC(C)(C)[P@@](C)CP(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26B2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 122361027 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfone](/img/structure/B2404324.png)

![3-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B2404326.png)





![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404332.png)

![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)

![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)
